molecular formula C16H15N5O4 B6528617 methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate CAS No. 1019101-69-9

methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate

Cat. No.: B6528617
CAS No.: 1019101-69-9
M. Wt: 341.32 g/mol
InChI Key: JPIOUWCCNXBWLK-UHFFFAOYSA-N
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Description

Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate is an organic compound known for its complex structure and multifaceted applications. This compound is characterized by the presence of a methyl ester group, a pyrazole ring, an oxadiazole ring, and a benzoate moiety, each contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate typically involves multiple steps:

  • Formation of the Pyrazole Ring: The initial step often involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives.

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving carboxylic acid hydrazides and nitrile derivatives under acidic or basic conditions.

  • Esterification: The final step involves esterification of the benzoic acid moiety with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial-scale production of this compound involves the optimization of the above synthetic routes to enhance yield and purity. Typically, this includes:

  • Utilizing continuous flow reactors to control reaction conditions precisely.

  • Implementing purification techniques such as recrystallization or chromatography to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate can undergo various chemical reactions, including:

  • Oxidation: Oxidation of this compound can lead to the formation of oxadiazole N-oxides.

  • Reduction: Reduction can break down the oxadiazole ring to yield amines and hydrazides.

  • Substitution: Both the pyrazole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids under mild conditions.

  • Reduction: Lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: Halogenating agents (for electrophilic substitution) and strong bases (for nucleophilic substitution).

Major Products

  • Oxidation Products: Oxadiazole N-oxides and other oxidized derivatives.

  • Reduction Products: Amines and hydrazides.

  • Substitution Products: Various substituted pyrazole and oxadiazole derivatives.

Scientific Research Applications

Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate has found applications across various scientific fields:

  • Chemistry: Used as a building block for more complex organic molecules and in the study of reaction mechanisms.

  • Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

  • Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.

Comparison with Similar Compounds

Unique Characteristics

Compared to other compounds with similar structures, methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate stands out due to:

  • The combination of pyrazole and oxadiazole rings, which is relatively rare.

  • The presence of a methyl ester group, which influences its reactivity and solubility.

Similar Compounds

  • Methyl 4-{[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Similar structure but with different substitution pattern on the pyrazole ring.

  • Ethyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Ethyl ester analogue.

  • Methyl 4-{[5-(3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Different substitution pattern on both pyrazole and oxadiazole rings.

Properties

IUPAC Name

methyl 4-[[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-9-8-12(20-21(9)2)14-18-19-16(25-14)17-13(22)10-4-6-11(7-5-10)15(23)24-3/h4-8H,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIOUWCCNXBWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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